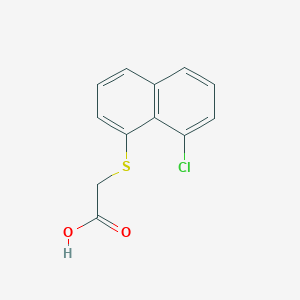

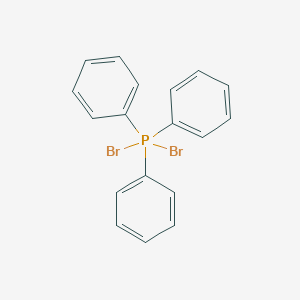

Triphenylphosphine dibromide

概要

説明

Synthesis Analysis

Triphenylphosphine dibromide has been utilized as a catalyst in the one-pot three-component Mannich reactions, highlighting its efficiency and cost-effectiveness. This reagent has been shown to catalyze reactions under solvent-free conditions at room temperature, leading to excellent yields and demonstrating its advantageous features over other catalysts (Buragohain, Saikia, & Barua, 2013).

Molecular Structure Analysis

The molecular structure of triphenylphosphine and its complexes has been a subject of study, providing insights into its reactivity and interaction with other compounds. For instance, the structure of triphenylphosphine complexes with silver(I) bromate was characterized, revealing how the topology of these structures depends on the nature of the triphenyl phosphine and the stoichiometric ratio, thereby influencing the compound's chemical behavior (Cingolani et al., 2003).

Chemical Reactions and Properties

Triphenylphosphine dibromide is notably effective in the chemoselective cyclodehydration of diols, leading to the synthesis of tetrahydrofurans and dibromobutanes. This reactivity underscores its utility in organic synthesis, offering a versatile tool for constructing cyclic structures (Zhao, Wu, Sun, Cheng, & Li, 2015).

Physical Properties Analysis

Although specific physical property analysis of triphenylphosphine dibromide was not directly highlighted in the surveyed literature, its reactivity and efficiency in synthesis imply that its physical properties are conducive to a wide range of applications in organic synthesis. The compound's solid state and solution behavior play a significant role in its reactivity and application in various chemical reactions.

Chemical Properties Analysis

The chemical properties of triphenylphosphine dibromide, including its reactivity with other compounds, have been extensively studied. For example, its reaction with N-bromosuccinimide to give phosphonium salt, which further reacts to afford various products, illustrates its versatile reactivity and potential in organic synthesis (Hodosi, Podányi, & Kuszmann, 1992). Moreover, its role in the regio- and stereospecific addition of ketoximes to acylacetylenes further highlights its utility in achieving specific synthetic outcomes (Trofimov, Glotova, Dvorko, Ushakov, Schmidt, & Mikhaleva, 2010).

科学的研究の応用

Beta-Lactam Synthesis : TPPDB is used for the direct synthesis of beta-lactams from carboxylic acids and imines, presenting an efficient alternative to traditional methods (Cossío, Ganboa, & Palomo, 1985).

Catalyst in Mannich Reactions : TPPDB acts as an effective catalyst in Mannich reactions for the synthesis of Cbz-protected β-amino ketones, offering operational simplicity and high yields (Buragohain, Saikia, & Barua, 2013).

Flow Chemistry Applications : It is used in the Ramirez gem-dibromoolefination reaction via flow chemistry techniques, synthesizing gem-dibromides in high purity and excellent yield (Roper, Berry, & Ley, 2013).

Synthesis of Aziridines : TPPDB is utilized in the synthesis of aziridines from β-amino alcohols, providing a convenient route compared to traditional methods (Okada, Ichimura, & Sudo, 1970).

Cyclodehydration of Diols : It mediates chemoselective cyclodehydration of diols for the synthesis of polysubstituted tetrahydrofurans (Zhao, Wu, Sun, Cheng, & Li, 2015).

Polymer-Supported Applications : Polymer-supported triphenylphosphine is used in organic synthesis, including functional group interconversions and heterocycle synthesis (Moussa, Judeh, & Ahmed, 2019).

Study of Noncovalent Interactions : TPPDB is studied for its noncovalent interactions in metal-ligand binding in transition-metal complexes (Sieffert & Bühl, 2009).

Synthesis of 2-Aminothiophenes : Used as a nucleophilic catalyst in the synthesis of functionalized 2-aminothiophenes (Virieux, Guillouzic, & Cristau, 2007).

Preparation of Aminophosphonium Bromide : TPPDB reacts with secondary amines to prepare disubstituted aminophosphonium bromides (Fukui & Sudo, 1970).

Ester-Chloride Conversion : It's used for ester-chloride conversion in phosphonate diesters (Ylagan, Benjamin, Gupta, & Engel, 1988).

Gold Cluster Formation : Plays a role in the formation of specific closed-shell cluster sizes in gold cluster synthesis (Pettibone & Hudgens, 2011).

Cleavage of Benzyl Ethers : TPPDB cleaves benzyl ethers to corresponding alcohols and benzyltriphenylphosphonium bromide (Ramanathan & Hou, 2010).

Synthesis of Carboxylic Acid Bromides : Used in the synthesis of carboxylic acid bromides with chemoselectivity (Matveeva, Podrugina, Sandakova, & Zefirov, 2004).

Oxidation of Bis(triethylsilyl)mercury : Catalyst in the oxidation of bis(triethylsilyl)mercury by oxygen (Alexandrov, Razuvaev, Glushakova, & Savukova, 1971).

Enhancing Photodetector Performance : Enhances the performance of rhenium diselenide photodetectors (Jo, Park, Kang, Shim, Jeon, Choi, Kim, Park, Lee, Song, Lee, & Park, 2016).

Allylation of Zinc Enolates : Acts as a catalyst in the allylation of zinc enolates (Jarugumilli & Cook, 2011).

Crystal Structure Analysis : Studied for its crystal structure in various complexes (Raghavan & Davis, 1975).

Synthesis of Fluorophosphoranes : Involved in the synthesis of fluorophosphoranes (Harvey & Jenkins, 1994).

Metal–Organic Architecture Control : Used as a chemical fuel in the control of self-assembled metal–organic architectures (Wood, Browne, Wood, & Nitschke, 2015).

Safety And Hazards

将来の方向性

Recent studies have focused on the selective and efficient conversion of Ph3P(O) to other valuable organophosphorus chemicals . This could potentially open up new avenues for the use of Triphenylphosphine dibromide in various chemical reactions.

Relevant Papers Several papers have been published on the topic of Triphenylphosphine dibromide. These include a comprehensive review on the diverse chemistry and applications of polymer-supported triphenylphosphine , a paper on the one-step synthesis of Triphenylphosphonium salts , and a paper on the use of Triphenylphosphine dibromide as a simple one-pot esterification reagent .

特性

IUPAC Name |

dibromo(triphenyl)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Br2P/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXGTPDKNBIOTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Br2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061423 | |

| Record name | Phosphorane, dibromotriphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triphenylphosphine dibromide | |

CAS RN |

1034-39-5 | |

| Record name | Dibromotriphenylphosphorane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylphosphine dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001034395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylphosphine dibromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorane, dibromotriphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorane, dibromotriphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromotriphenylphosphorane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLPHOSPHINE DIBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y0J6R63JD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B85475.png)